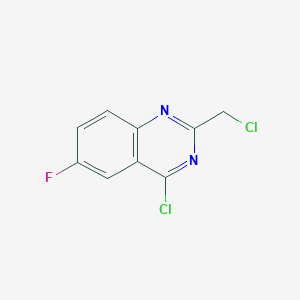

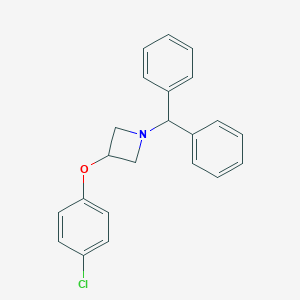

![molecular formula C20H16F7NO3 B140388 (5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone CAS No. 419574-33-7](/img/structure/B140388.png)

(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

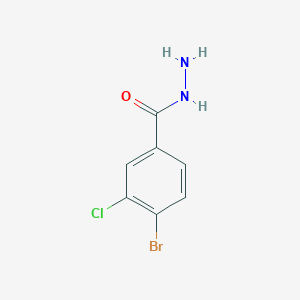

The compound "(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone" is a chiral molecule that appears to be a derivative of morpholine, a heterocyclic amine, which is often used in chemical synthesis as a building block or a ligand due to its unique chemical properties. The presence of multiple fluorine atoms and the bis(trifluoromethyl)phenyl group suggests that this compound could exhibit interesting electronic properties and potentially serve as a pharmacophore in drug design.

Synthesis Analysis

The synthesis of related morpholine derivatives has been described in the literature. For instance, the synthesis of a morpholino phenyl compound was achieved by reacting a difluoronitrobenzene with morpholine, followed by a series of reactions including catalytic hydrogenation, interaction with phosgene, and final reaction with a glycidyl butyrate to yield a complex oxazolidinylmethanol derivative . Although the exact synthesis of the compound is not detailed, similar methodologies involving the use of morpholine, catalytic reactions, and protective group strategies could be applied.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered ring containing both nitrogen and oxygen atoms. This ring structure imparts certain chemical properties such as basicity and the ability to form hydrogen bonds. The stereochemistry of the compound is also crucial, as indicated by the (5R,6R) and (1R) descriptors, which suggest that the compound has multiple chiral centers, likely affecting its interaction with biological molecules .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The presence of a morpholine ring provides sites for nucleophilic substitution reactions, as well as the potential for the formation of amides and other functional groups through reactions with isocyanates or similar electrophiles . The fluorine atoms and the trifluoromethyl groups could influence the reactivity of the compound by withdrawing electron density from the aromatic ring and potentially stabilizing reaction intermediates through inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. The presence of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its solubility and membrane permeability. The bis(trifluoromethyl)phenyl and fluorophenyl groups suggest that the compound could have a relatively high molecular weight and exhibit significant hydrophobic character. These properties are important when considering the compound's potential use in pharmaceutical applications, as they can influence its pharmacokinetics and distribution within the body .

科学的研究の応用

Fluorescent Chemosensors

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This study outlines the use of chemosensors, including compounds with structural motifs related to the chemical , for detecting a wide range of analytes. These chemosensors demonstrate high selectivity and sensitivity, showcasing the chemical's potential for analytical applications (Roy, 2021).

Synthesis of Macrocyclic Natural Products

Lawesson's Reagent in Total Synthesis : Highlighting the versatility of specific reagents for synthesizing macrocyclic natural products, this review underscores the importance of chemical synthesis techniques in producing complex organic molecules, potentially including structures akin to the one of interest (Larik et al., 2017).

Antioxidant Applications

Antioxidant Ethoxyquin and Its Analogues : Discusses the antioxidant properties of ethoxyquin and its analogues for protecting polyunsaturated fatty acids in fish meal. This research may parallel investigations into the antioxidative capacity of structurally complex molecules like the one mentioned (de Koning, 2002).

Environmental Remediation

Redox Mediators in Organic Pollutant Treatment : Explores the use of enzymes and redox mediators for degrading recalcitrant compounds in wastewater, indicating the potential environmental applications of complex organic molecules in pollution control (Husain & Husain, 2007).

Organic Light-Emitting Diodes (OLEDs)

BODIPY Platform for OLEDs : Reviews the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices. This suggests potential applications for similar fluorinated phenyl compounds in electronic devices (Squeo & Pasini, 2020).

作用機序

特性

IUPAC Name |

(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISOBKKSNVFVOF-AQQIJUCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NC(=O)CO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609486 |

Source

|

| Record name | (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |

CAS RN |

419574-33-7 |

Source

|

| Record name | (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

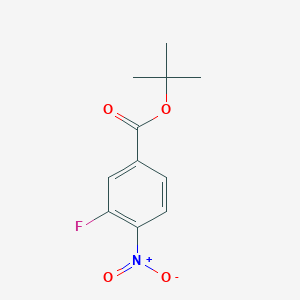

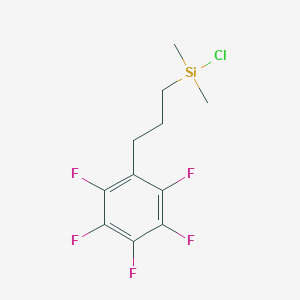

![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

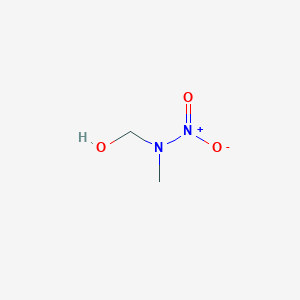

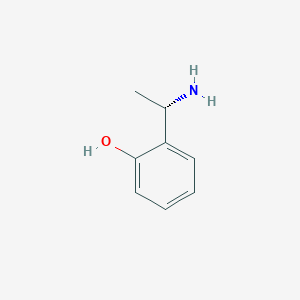

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

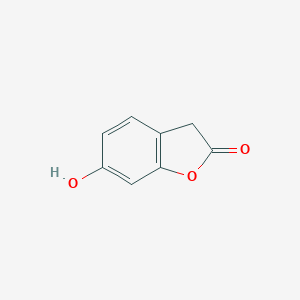

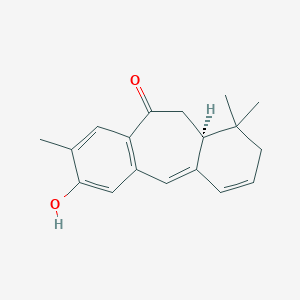

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)